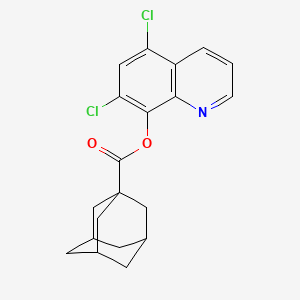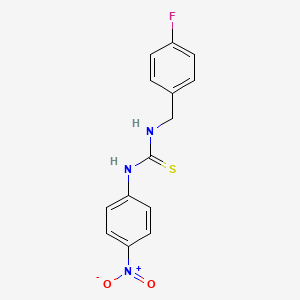![molecular formula C14H13NO4S B3929728 {4-[(2-thienylacetyl)amino]phenoxy}acetic acid](/img/structure/B3929728.png)
{4-[(2-thienylacetyl)amino]phenoxy}acetic acid
説明
{4-[(2-thienylacetyl)amino]phenoxy}acetic acid, commonly known as TA-2, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. TA-2 is a member of the class of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for their analgesic and anti-inflammatory effects. However, TA-2 has been found to possess unique properties that distinguish it from traditional NSAIDs, making it a promising candidate for further research.
作用機序
TA-2 exerts its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever, and their inhibition leads to the anti-inflammatory, analgesic, and antipyretic effects of TA-2. Additionally, TA-2 has been found to modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation, further contributing to its pharmacological effects.
Biochemical and physiological effects:
Studies have shown that TA-2 can effectively reduce inflammation, pain, and fever in animal models of various diseases. Additionally, TA-2 has been found to possess antioxidant and neuroprotective properties, which may contribute to its potential as a treatment for neurodegenerative diseases. However, the precise biochemical and physiological effects of TA-2 are still being investigated, and further research is needed to fully understand its mechanisms of action.
実験室実験の利点と制限
TA-2 has several advantages over traditional {4-[(2-thienylacetyl)amino]phenoxy}acetic acid, including its unique pharmacological properties and potential as a treatment for neurodegenerative diseases. Additionally, TA-2 has been found to possess low toxicity and high selectivity for COX-2, which may reduce the risk of adverse effects associated with traditional this compound. However, TA-2 has several limitations for lab experiments, including its relatively low solubility in water and its potential for instability under certain conditions. These limitations may affect the reproducibility and accuracy of experimental results, and researchers must take them into account when designing experiments.
将来の方向性
Future research on TA-2 could explore its potential as a treatment for various diseases, including arthritis, cancer, and cardiovascular diseases. Additionally, further studies could investigate its mechanisms of action and potential interactions with other signaling pathways involved in inflammation and cell proliferation. Furthermore, research could explore the potential of TA-2 as a treatment for neurodegenerative diseases, including Alzheimer's and Parkinson's. Finally, optimization of the synthesis process could lead to the development of new derivatives of TA-2 with improved pharmacological properties.
科学的研究の応用
TA-2 has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic effects. Studies have also explored its potential as a treatment for various diseases, including arthritis, cancer, and cardiovascular diseases. Additionally, TA-2 has been found to possess antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-[4-[(2-thiophen-2-ylacetyl)amino]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-13(8-12-2-1-7-20-12)15-10-3-5-11(6-4-10)19-9-14(17)18/h1-7H,8-9H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVJWMFSBMUNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-bicyclo[2.2.1]hept-2-yl-2-(phenylthio)propanamide](/img/structure/B3929649.png)

![2-bromo-N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3929663.png)

![1-{[(4-chlorobenzyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B3929673.png)


![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929688.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3929715.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3929719.png)

![N-(3,4-dimethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3929730.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929738.png)
![{3-[4-(3-aminophenoxy)-2,3,5,6-tetrafluorophenoxy]phenyl}amine dihydrochloride](/img/structure/B3929756.png)